2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of triazole and pyrimidine rings
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the biosynthesis of estrogens .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth and proliferation of estrogen-dependent cancer cells .
Pharmacokinetics
This includes better absorption and distribution in the body, as well as improved pharmacological and toxicological properties .
Result of Action
The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . This is achieved by reducing the levels of estrogens, which are essential for the growth of certain types of cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s absorption and distribution . Additionally, genetic factors, such as variations in the aromatase gene, could potentially affect the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesisThis reaction is performed under mild conditions and is highly efficient .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole and pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while reduction could produce amines or alcohols.
Scientific Research Applications
2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Indole Derivatives: These compounds also exhibit a wide range of biological activities, such as antiviral and anticancer effects.
Uniqueness
2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of triazole and pyrimidine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(12-7-19-24(22-12)11-4-2-1-3-5-11)21-13-6-14(18-9-17-13)23-10-16-8-20-23/h1-10H,(H,17,18,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMYYHCQCRJBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.